molecular formula C23H40N2S B3337390 1-Hexadecyl-3-phenylthiourea CAS No. 6312-79-4

1-Hexadecyl-3-phenylthiourea

Cat. No.: B3337390
CAS No.: 6312-79-4
M. Wt: 376.6 g/mol
InChI Key: AGGCPIHYQNXMTR-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-phenylthiourea is a thiourea derivative characterized by a hexadecyl (C₁₆H₃₃) chain attached to the nitrogen atom at position 1 and a phenyl group at position 3 of the thiourea core. Thiourea derivatives are widely studied for their diverse applications, including use as corrosion inhibitors, ligands in coordination chemistry, and bioactive agents in pharmaceuticals. The hexadecyl chain confers significant hydrophobicity, distinguishing this compound from shorter-chain analogs.

Properties

IUPAC Name

1-hexadecyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(26)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGCPIHYQNXMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979088
Record name N'-Hexadecyl-N-phenylcarbamimidothioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80979088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-79-4
Record name NSC40509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40509
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Hexadecyl-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HEXADECYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-phenylthiourea can be synthesized through the reaction of hexadecylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 1-Hexadecyl-3-phenylthiourea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Hexadecyl-3-phenylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-phenylthiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.

    Pathways Involved: It modulates oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes. .

Comparison with Similar Compounds

Alkyl Chain Length and Hydrophobicity

  • 1-Hexadecyl-3-phenylthiourea : The C₁₆ alkyl chain dominates its hydrophobic character, reducing water solubility and enhancing lipid membrane affinity.
  • 1-Hexyl-3-phenyl-2-thiourea (CAS 15153-13-6): A shorter C₆ alkyl chain results in moderate solubility in organic solvents compared to its C₁₆ counterpart .
  • 1-(2-Hydroxyethyl)-3-phenylthiourea : The hydroxyethyl (CH₂CH₂OH) group introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility .

Substituent Effects

  • (RC,SFe)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-{1-[2-(diphenylphosphanyl)ferrocenyl]ethyl}thiourea : The trifluoromethyl (CF₃) groups enhance electron-withdrawing effects, while the ferrocenyl moiety enables redox activity and metal coordination .

Table 1: Structural and Molecular Properties

Compound Substituents Molecular Weight (g/mol) Key Structural Features
1-Hexadecyl-3-phenylthiourea C₁₆H₃₃, C₆H₅ 376.6 High hydrophobicity, long alkyl chain
1-Hexyl-3-phenyl-2-thiourea C₆H₁₃, C₆H₅ 236.4 Moderate solubility, shorter chain
1-(2-Hydroxyethyl)-3-phenylthiourea CH₂CH₂OH, C₆H₅ 196.3 Hydrogen-bonding via OH group
(RC,SFe)-Derivative CF₃, ferrocenyl ~650–700 (estimated) Redox-active, electron-withdrawing

Physicochemical Properties

Solubility and Aggregation

  • The C₁₆ chain in 1-hexadecyl-3-phenylthiourea renders it poorly soluble in water but highly soluble in nonpolar solvents. In contrast, the hydroxyethyl analog exhibits improved aqueous solubility due to its polar OH group .
  • The ferrocene-containing derivative likely aggregates in solution due to its bulky substituents, limiting solubility in most solvents .

Thermal Stability

  • Longer alkyl chains (e.g., C₁₆) generally increase melting points and thermal stability compared to shorter chains (e.g., C₆).

Corrosion Inhibition

  • Thiourea derivatives with long alkyl chains, such as 1-hexadecyl-3-phenylthiourea, are effective corrosion inhibitors for metals due to their ability to adsorb onto surfaces via hydrophobic interactions.

Coordination Chemistry

  • The ferrocene-containing thiourea serves as a ligand for transition metals, leveraging its phosphanyl and thiourea groups for complex formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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